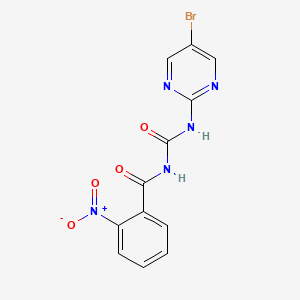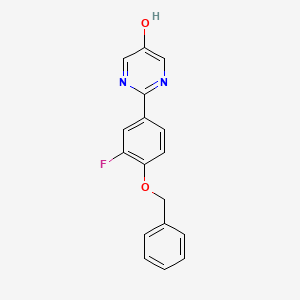
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the phenyl ring, which is further connected to a pyrimidine ring with a hydroxyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This is achieved by reacting benzyl alcohol with a suitable fluorinated phenyl derivative under basic conditions to form the benzyloxy group.
Coupling with Pyrimidine Ring: The benzyloxy intermediate is then coupled with a pyrimidine derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyrimidine ring.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5th position of the pyrimidine ring. This can be achieved through selective hydroxylation using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form the corresponding benzyl alcohol derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-one.
Reduction: Formation of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, it exerts its biological effects.
類似化合物との比較
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-(Benzyloxy)phenyl)pyrimidin-5-ol and 2-(4-(Methoxy)-3-fluorophenyl)pyrimidin-5-ol share structural similarities.
Uniqueness: The presence of both the benzyloxy group and the fluorine atom in this compound imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to similar compounds.
特性
CAS番号 |
188425-52-7 |
|---|---|
分子式 |
C17H13FN2O2 |
分子量 |
296.29 g/mol |
IUPAC名 |
2-(3-fluoro-4-phenylmethoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H13FN2O2/c18-15-8-13(17-19-9-14(21)10-20-17)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-10,21H,11H2 |
InChIキー |
OCOQDCBBBFPUSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=N3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


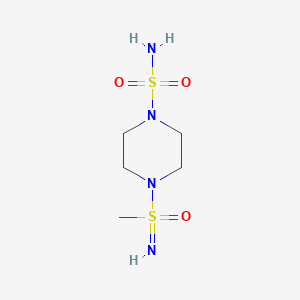
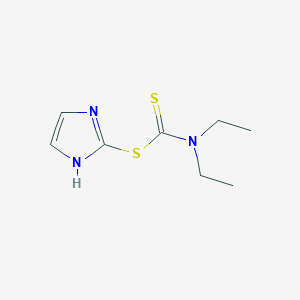

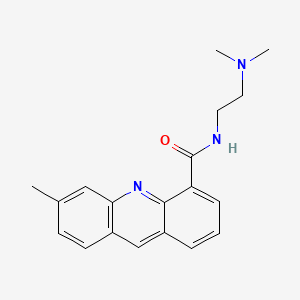
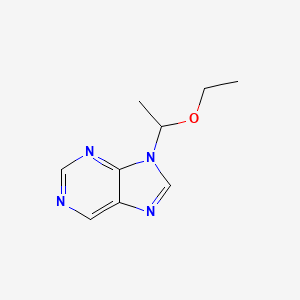
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
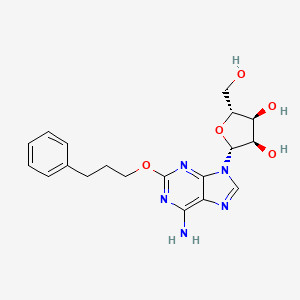
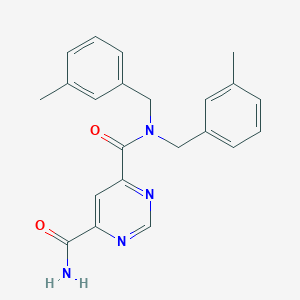
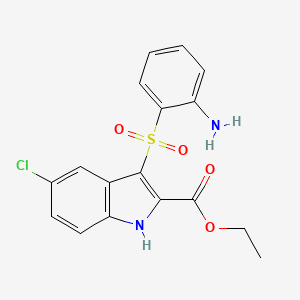
methanone](/img/structure/B12920857.png)
